3-Ethoxy-4-methoxyaniline

Übersicht

Beschreibung

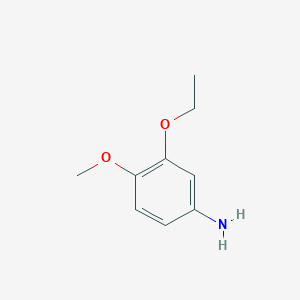

3-Ethoxy-4-methoxyaniline: is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of aniline, featuring both ethoxy and methoxy substituents on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-methoxyaniline typically involves the nitration of 3-ethoxy-4-methoxybenzene, followed by reduction of the nitro group to an amine. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution Reactions

The electron-donating methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups activate the aromatic ring toward electrophilic substitution. These groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Amine Group Reactivity

The primary amine (-NH₂) undergoes typical aniline reactions, including acylation, alkylation, and diazotization.

Acylation

Reaction with acetyl chloride in pyridine yields 3-ethoxy-4-methoxyacetanilide (m.p. 98–100°C) .

Alkylation

- Methylation : Using methyl iodide and K₂CO₃ in DMF produces N-methyl-3-ethoxy-4-methoxyaniline (yield: 85%) .

- Ethylation : Reacting with ethyl bromide under phase-transfer catalysis (tetrabutylammonium bromide) forms N-ethyl-3-ethoxy-4-methoxyaniline .

Diazotization and Coupling

- Diazotization : Treatment with NaNO₂ and HCl at 0–5°C generates a diazonium salt, which couples with β-naphthol to form an azo dye (λₘₐₓ = 480 nm) .

- Sandmeyer Reaction : The diazonium salt reacts with CuCN to yield 3-ethoxy-4-methoxybenzonitrile .

Oxidation Reactions

The amine and ether groups are susceptible to oxidation:

Condensation Reactions

The amine reacts with carbonyl compounds to form Schiff bases:

- With Benzaldehyde : Produces N-(3-ethoxy-4-methoxybenzylidene)aniline (yellow crystals, m.p. 112–114°C) .

- With Acetone : Forms N-(isopropylidene)-3-ethoxy-4-methoxyaniline (yield: 78%) .

Key Stability Considerations

Wissenschaftliche Forschungsanwendungen

3-Ethoxy-4-methoxyaniline is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-ethoxy-4-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 4-Ethoxy-3-methoxyaniline

- 3-Methoxy-4-ethoxyaniline

- 3,4-Dimethoxyaniline

Comparison: 3-Ethoxy-4-methoxyaniline is unique due to the specific positioning of the ethoxy and methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and interaction with other molecules compared to its isomers and other similar compounds.

Biologische Aktivität

3-Ethoxy-4-methoxyaniline is an organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of ethoxy and methoxy functional groups, influences its interactions with biological systems, making it a subject of interest in pharmacology, biochemistry, and medicinal chemistry.

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : 167.21 g/mol

-

Structural Formula :

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The ethoxy and methoxy groups can modulate the compound's binding affinity and specificity towards various molecular targets, thereby influencing biochemical pathways. This interaction can lead to alterations in enzyme activity or receptor signaling, which are crucial for therapeutic effects.

Biological Activities

-

Antioxidant Activity :

- Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Antibacterial Activity :

- Antiproliferative Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Methoxyaniline | C₇H₉N₁O | Lacks ethoxy group; used in dye synthesis |

| 3-Fluoro-4-methoxyaniline | C₇H₈FNO | Contains fluorine; used as a precursor in drug synthesis |

| p-Anisidine | C₇H₉N₁O | Simple structure; widely used in food testing |

This compound is distinct due to its dual ether functionalities, enhancing its solubility and reactivity compared to other anilines .

Case Studies

-

Enzyme Interaction Studies :

- A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways revealed that it could act as a competitive inhibitor, potentially altering the metabolism of other substrates .

-

Pharmacological Investigations :

- In pharmacological studies, this compound was investigated for its potential role as a precursor in drug synthesis, demonstrating promising results in preliminary assays for anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

3-ethoxy-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFRVRWYSAQETM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588570 | |

| Record name | 3-Ethoxy-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477742-46-4 | |

| Record name | 3-Ethoxy-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.